molecular formula C9H13N5O B12900802 1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone CAS No. 1854-51-9

1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone

Cat. No.: B12900802
CAS No.: 1854-51-9
M. Wt: 207.23 g/mol
InChI Key: VFTZTENCEGKBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

The synthesis of 1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrrole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and perchloric acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems.

Chemical Reactions Analysis

1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone include:

The uniqueness of 1-(2,4-Diamino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

1854-51-9

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2,4-diamino-7-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C9H13N5O/c1-4-7-6(3-14(4)5(2)15)8(10)13-9(11)12-7/h4H,3H2,1-2H3,(H4,10,11,12,13)

InChI Key

VFTZTENCEGKBHO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1C(=O)C)C(=NC(=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.